Home > Products > Screening Compounds P24284 > 1-(1-METHANESULFONYLPIPERIDINE-3-CARBONYL)-N,N-DIMETHYL-2,3-DIHYDRO-1H-INDOLE-5-SULFONAMIDE
1-(1-METHANESULFONYLPIPERIDINE-3-CARBONYL)-N,N-DIMETHYL-2,3-DIHYDRO-1H-INDOLE-5-SULFONAMIDE -

1-(1-METHANESULFONYLPIPERIDINE-3-CARBONYL)-N,N-DIMETHYL-2,3-DIHYDRO-1H-INDOLE-5-SULFONAMIDE

Catalog Number: EVT-4620283
CAS Number:
Molecular Formula: C17H25N3O5S2
Molecular Weight: 415.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

4-{[4-({(3R)-1-Butyl-3-[(R)-cyclohexyl(hydroxy)methyl]-2,5-dioxo-1,4,9-triazaspiro[5.5]undec-9-yl}methyl)phenyl]oxy}benzoic acid hydrochloride (873140)

Compound Description: 873140 is a potent, non-competitive, allosteric antagonist of the CCR5 receptor. It exhibits potent antiviral activity against HIV-1 by blocking the receptor's activation and preventing HIV entry into cells. []

Relevance: This compound is not structurally related to N,N-dimethyl-1-{[1-(methylsulfonyl)-3-piperidinyl]carbonyl}-5-indolinesulfonamide. It is included as it is a key compound discussed in one of the provided abstracts. []

(Z)-(4-bromophenyl){1′-[(2,4-dimethyl-1-oxido-3-pyridinyl)carbonyl]-4′-methyl-1,4′-bipiperidin-4-yl}methanone O-ethyloxime (Sch-C; SCH 351125)

Compound Description: Sch-C, also known as SCH 351125, is a non-competitive, allosteric antagonist of the CCR5 receptor. Like 873140, it inhibits HIV-1 entry by blocking CCR5. []

Relevance: This compound is not structurally related to N,N-dimethyl-1-{[1-(methylsulfonyl)-3-piperidinyl]carbonyl}-5-indolinesulfonamide. It is included because it is mentioned in the same paper as 873140 and shares a similar mechanism of action. []

4,6-dimethyl-5-{[4-methyl-4-((3S)-3-methyl-4-{(1R)-2-(methyloxy)-1-[4-(trifluoromethyl)phenyl]ethyl}-1-piperazinyl)-1-piperidinyl]carbonyl}pyrimidine (Sch-D; SCH 417,690)

Compound Description: Sch-D (SCH 417,690) is another non-competitive, allosteric CCR5 antagonist with anti-HIV-1 activity. []

Relevance: This compound is not structurally related to N,N-dimethyl-1-{[1-(methylsulfonyl)-3-piperidinyl]carbonyl}-5-indolinesulfonamide. It is included because it belongs to the same class of CCR5 antagonists as 873140 and Sch-C, as discussed in the same research paper. []

4,4-difluoro-N-((1S)-3-{(3-endo)-3-[3-methyl-5-(1-methylethyl)-4H-1,2,4-triazol-4-yl]-8-azabicyclo[3.2.1]oct-8-yl}-1-phenyl-propyl)cyclohexanecarboxamide (UK-427,857)

Compound Description: UK-427,857 is a non-competitive, allosteric antagonist of the CCR5 receptor. It exhibits anti-HIV-1 activity by preventing the binding of chemokines to CCR5. []

Relevance: This compound is not structurally related to N,N-dimethyl-1-{[1-(methylsulfonyl)-3-piperidinyl]carbonyl}-5-indolinesulfonamide. It is included because it is another member of the non-competitive, allosteric CCR5 antagonists group discussed in the same research paper. []

N,N-dimethyl-N-[4-[[[2-(4-methylphenyl)-6,7-dihydro-5H-benzocyclo-hepten-8-yl]carbonyl]amino]benzyl]tetrahydro-2H-pyran-4-aminium chloride (TAK779)

Compound Description: TAK779 is a non-competitive, allosteric antagonist of the CCR5 receptor that inhibits HIV-1 entry. []

Relevance: This compound is not structurally related to N,N-dimethyl-1-{[1-(methylsulfonyl)-3-piperidinyl]carbonyl}-5-indolinesulfonamide. It is included because it belongs to the same group of CCR5 antagonists as the previously mentioned compounds and is discussed within the same research context. []

Afucosylated antibody against CD20

Compound Description: This refers to an antibody targeting the CD20 antigen found on B cells. It is afucosylated, meaning it lacks fucose sugar molecules in its structure, which enhances its antibody-dependent cellular cytotoxicity (ADCC) and improves its efficacy in treating cancers. []

Relevance: This compound is not structurally related to N,N-dimethyl-1-{[1-(methylsulfonyl)-3-piperidinyl]carbonyl}-5-indolinesulfonamide. It is included because it is a key component of the cancer treatment strategy discussed in one of the provided abstracts. []

MDM2 Inhibitor

Compound Description: This refers to a class of compounds that inhibit the activity of the MDM2 protein. MDM2 negatively regulates the p53 tumor suppressor protein, so inhibiting MDM2 can activate p53 and promote cancer cell death. []

Relevance: While the specific structure of the MDM2 inhibitor is not provided in the abstract, several potential candidates are listed, including: []

    These MDM2 inhibitors are not structurally related to N,N-dimethyl-1-{[1-(methylsulfonyl)-3-piperidinyl]carbonyl}-5-indolinesulfonamide. They are included because they are investigated in combination with the afucosylated CD20 antibody as a potential cancer treatment strategy. []

    Humanized antibody B-Ly1

    Compound Description: This is a specific type of afucosylated antibody targeting CD20. It is designed for therapeutic use in humans and exhibits enhanced ADCC compared to its glycosylated counterpart. []

    Relevance: This compound is not structurally related to N,N-dimethyl-1-{[1-(methylsulfonyl)-3-piperidinyl]carbonyl}-5-indolinesulfonamide. It is included because it is the specific afucosylated antibody used in the cancer treatment research described in the abstract. []

    Properties

    Product Name

    1-(1-METHANESULFONYLPIPERIDINE-3-CARBONYL)-N,N-DIMETHYL-2,3-DIHYDRO-1H-INDOLE-5-SULFONAMIDE

    IUPAC Name

    N,N-dimethyl-1-(1-methylsulfonylpiperidine-3-carbonyl)-2,3-dihydroindole-5-sulfonamide

    Molecular Formula

    C17H25N3O5S2

    Molecular Weight

    415.5 g/mol

    InChI

    InChI=1S/C17H25N3O5S2/c1-18(2)27(24,25)15-6-7-16-13(11-15)8-10-20(16)17(21)14-5-4-9-19(12-14)26(3,22)23/h6-7,11,14H,4-5,8-10,12H2,1-3H3

    InChI Key

    UDIAJGWOUDSSKD-UHFFFAOYSA-N

    SMILES

    CN(C)S(=O)(=O)C1=CC2=C(C=C1)N(CC2)C(=O)C3CCCN(C3)S(=O)(=O)C

    Canonical SMILES

    CN(C)S(=O)(=O)C1=CC2=C(C=C1)N(CC2)C(=O)C3CCCN(C3)S(=O)(=O)C

    Product FAQ

    Q1: How Can I Obtain a Quote for a Product I'm Interested In?
    • To receive a quotation, send us an inquiry about the desired product.
    • The quote will cover pack size options, pricing, and availability details.
    • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
    • Quotations are valid for 30 days, unless specified otherwise.
    Q2: What Are the Payment Terms for Ordering Products?
    • New customers generally require full prepayment.
    • NET 30 payment terms can be arranged for customers with established credit.
    • Contact our customer service to set up a credit account for NET 30 terms.
    • We accept purchase orders (POs) from universities, research institutions, and government agencies.
    Q3: Which Payment Methods Are Accepted?
    • Preferred methods include bank transfers (ACH/wire) and credit cards.
    • Request a proforma invoice for bank transfer details.
    • For credit card payments, ask sales representatives for a secure payment link.
    • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
    Q4: How Do I Place and Confirm an Order?
    • Orders are confirmed upon receiving official order requests.
    • Provide full prepayment or submit purchase orders for credit account customers.
    • Send purchase orders to sales@EVITACHEM.com.
    • A confirmation email with estimated shipping date follows processing.
    Q5: What's the Shipping and Delivery Process Like?
    • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
    • You can use your FedEx account; specify this on the purchase order or inform customer service.
    • Customers are responsible for customs duties and taxes on international shipments.
    Q6: How Can I Get Assistance During the Ordering Process?
    • Reach out to our customer service representatives at sales@EVITACHEM.com.
    • For ongoing order updates or questions, continue using the same email.
    • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

    Quick Inquiry

     Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.